![molecular formula C17H13ClN6 B12463170 1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463170.png)
1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophényl)-N-(pyridin-2-ylméthyl)pyrazolo[3,4-d]pyrimidin-4-amine est un composé d'intérêt majeur dans le domaine de la chimie médicinale. Ce composé appartient à la classe des pyrazolo[3,4-d]pyrimidines, connue pour ses diverses activités biologiques. La présence des groupes 3-chlorophényl et pyridin-2-ylméthyl dans sa structure contribue à ses propriétés chimiques uniques et à ses applications thérapeutiques potentielles.
Méthodes De Préparation
La synthèse de la 1-(3-chlorophényl)-N-(pyridin-2-ylméthyl)pyrazolo[3,4-d]pyrimidin-4-amine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau pyrazolo[3,4-d]pyrimidine : Ceci peut être réalisé par cyclisation de dérivés d'hydrazine appropriés avec des précurseurs de pyrimidine en conditions acides ou basiques.
Introduction du groupe 3-chlorophényl : Cette étape implique souvent l'utilisation de composés aromatiques chlorés dans une réaction de substitution.
Fixation du groupe pyridin-2-ylméthyl : Ceci peut être réalisé par des réactions d'alkylation utilisant des dérivés de pyridine et des agents alkylants appropriés.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, en utilisant souvent des catalyseurs et des conditions de réaction spécifiques pour rationaliser le processus .
Analyse Des Réactions Chimiques
La 1-(3-chlorophényl)-N-(pyridin-2-ylméthyl)pyrazolo[3,4-d]pyrimidin-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants comme le peroxyde d'hydrogène ou le permanganate de potassium, ce qui conduit à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui donne des formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophényl, en utilisant des nucléophiles comme les amines ou les thiols.
Les réactifs et les conditions courantes pour ces réactions comprennent des solvants organiques, des températures contrôlées et des catalyseurs spécifiques pour faciliter les transformations souhaitées .
Applications de la Recherche Scientifique
Chimie : Elle sert de brique de base pour la synthèse de molécules plus complexes et de ligand en chimie de coordination.
Biologie : Le composé présente des activités biologiques significatives, notamment des propriétés anti-inflammatoires et anticancéreuses.
Mécanisme d'Action
Le mécanisme d'action de la 1-(3-chlorophényl)-N-(pyridin-2-ylméthyl)pyrazolo[3,4-d]pyrimidin-4-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé est connu pour inhiber certaines enzymes, telles que les kinases, en se liant à leurs sites actifs. Cette inhibition perturbe les voies de signalisation clés, ce qui entraîne la suppression de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses . En outre, il module les réponses inflammatoires en ciblant des récepteurs et des enzymes spécifiques impliqués dans le processus inflammatoire .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition disrupts key signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it modulates inflammatory responses by targeting specific receptors and enzymes involved in the inflammatory process .
Comparaison Avec Des Composés Similaires
La 1-(3-chlorophényl)-N-(pyridin-2-ylméthyl)pyrazolo[3,4-d]pyrimidin-4-amine peut être comparée à d'autres dérivés de pyrazolo[3,4-d]pyrimidine, tels que :
Dérivés de la 1H-pyrrolo[2,3-b]pyridine : Ces composés présentent également des activités biologiques puissantes et sont utilisés en chimiothérapie.
Hybrides de pyrazolo[3,4-d]pyrimidine et d'urée : Ces hybrides ont montré une activité anticancéreuse prometteuse in vitro et in vivo.
4H-pyrido[1,2-a]pyrimidin-4-ones : Ces composés subissent des réactions chimiques similaires et ont des applications diverses en chimie médicinale.
L'unicité de la 1-(3-chlorophényl)-N-(pyridin-2-ylméthyl)pyrazolo[3,4-d]pyrimidin-4-amine réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Formule moléculaire |
C17H13ClN6 |
|---|---|
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13ClN6/c18-12-4-3-6-14(8-12)24-17-15(10-23-24)16(21-11-22-17)20-9-13-5-1-2-7-19-13/h1-8,10-11H,9H2,(H,20,21,22) |
Clé InChI |
NKVCRWZERQWGDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-dimethyl-11-(3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12463091.png)
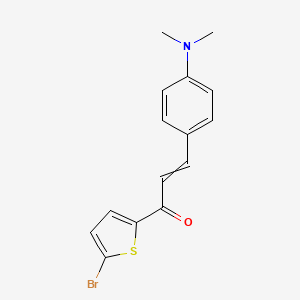
![(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12463096.png)

![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (non-preferred name)](/img/structure/B12463100.png)
![3-(Chloromethyl)-4-[(2-ethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12463102.png)
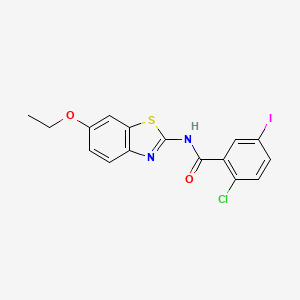
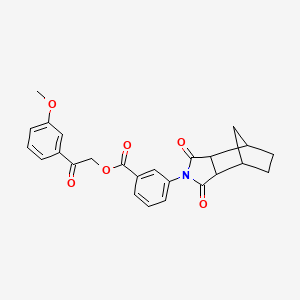
![2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12463128.png)
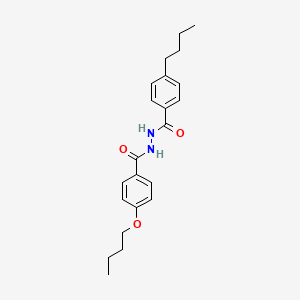
![4-{[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12463145.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B12463154.png)
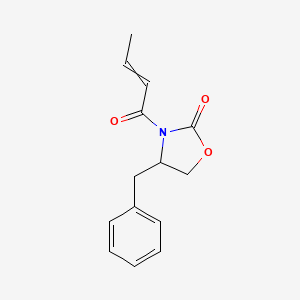
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12463157.png)
